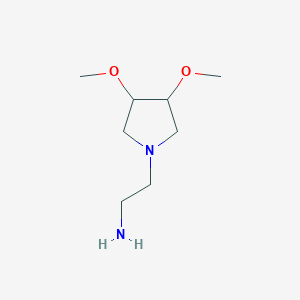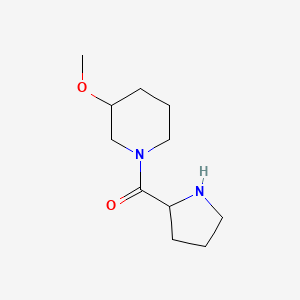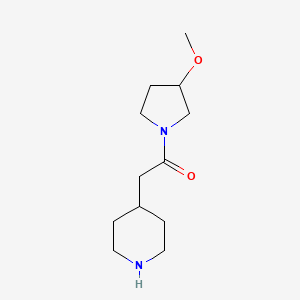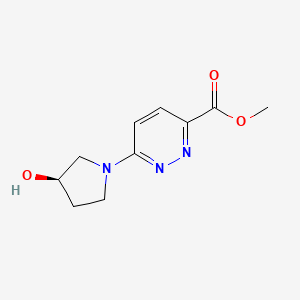
1-(2-Fluoropyridin-4-yl)azepane
Vue d'ensemble
Description
1-(2-Fluoropyridin-4-yl)azepane, also known as 1-fluoro-4-pyridylazepane or FPA, is a synthetic organic compound belonging to the heterocyclic class of compounds. FPA is a structural isomer of 1-azepane, which is a cyclic hydrocarbon with a five-membered ring containing an oxygen atom and a nitrogen atom. FPA is an important intermediate for the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of more complex molecules.
Applications De Recherche Scientifique
Protein Kinase Inhibition
One area of application is in the development of novel azepane derivatives as inhibitors of protein kinase B (PKB), which is significant in cancer research. These derivatives, designed based on molecular modeling studies, have shown to possess plasma stability and in vitro inhibitory activity against PKA and PKB-α. This is pivotal for drug development as it targets the signaling pathways involved in cell growth and survival (Breitenlechner et al., 2004).
Fluorination of Bioactive Compounds
The fluorination of bioactive compounds, including azepanes, is crucial for drug discovery and development due to fluorine's ability to affect the biological activity and physical properties of molecules. The first examples of diastereospecific fluorination of substituted azepanes yielding fluoroazepanes were reported, which is a significant step in synthetic chemistry and pharmacology (Patel & Liu, 2013).
Synthesis and Material Science
Research on azepane derivatives also extends to the synthesis of novel compounds with potential applications in material science. For instance, the stereoselective synthesis of 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine involves intramolecular 1,3-dipolar cycloaddition, showcasing the versatility of azepane derivatives in synthesizing complex molecular structures (Macías et al., 2013).
Catalysis
Copper-catalyzed formal [5 + 2] aza-annulation for the synthesis of azepanes highlights the role of these compounds in facilitating chemical reactions, especially in forming structurally diverse molecules through selective functionalization of C(sp3)-H bonds. This catalytic process allows for late-stage modification of pharmaceuticals and natural products, demonstrating the chemical utility of azepane derivatives (Yang et al., 2022).
Propriétés
IUPAC Name |
1-(2-fluoropyridin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOAOKSQELVDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol](/img/structure/B1474504.png)

![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid](/img/structure/B1474507.png)


